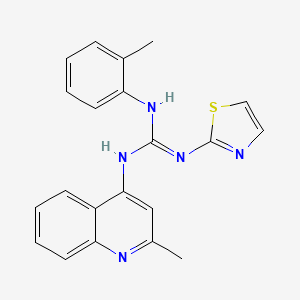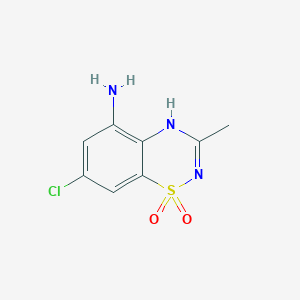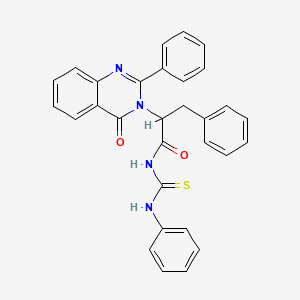
1-(alpha-(4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)hydrocinnamoyl)-3-phenyl-2-thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(alpha-(4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)hydrocinnamoyl)-3-phenyl-2-thiourea is a complex organic compound with a molecular formula of C31H26N4O2S This compound is known for its unique structure, which includes a quinazoline core, a phenyl group, and a thiourea moiety
Méthodes De Préparation
The synthesis of 1-(alpha-(4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)hydrocinnamoyl)-3-phenyl-2-thiourea involves multiple steps, typically starting with the preparation of the quinazoline core. The reaction conditions often include the use of specific reagents and catalysts to ensure the formation of the desired product. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or other reduced derivatives .
Applications De Recherche Scientifique
1-(alpha-(4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)hydrocinnamoyl)-3-phenyl-2-thiourea has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is being explored for its potential therapeutic applications. In industry, it may be used in the development of new materials or as a catalyst in various chemical processes .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The quinazoline core and thiourea moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to the modulation of specific biochemical pathways. These interactions can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparaison Avec Des Composés Similaires
1-(alpha-(4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)hydrocinnamoyl)-3-phenyl-2-thiourea can be compared with other similar compounds, such as quinazoline derivatives and thiourea-based compounds. These compounds share some structural similarities but may differ in their specific chemical properties and biological activities. The unique combination of the quinazoline core and thiourea moiety in this compound sets it apart from other similar compounds, highlighting its potential for diverse applications .
Propriétés
Numéro CAS |
72045-80-8 |
|---|---|
Formule moléculaire |
C30H24N4O2S |
Poids moléculaire |
504.6 g/mol |
Nom IUPAC |
2-(4-oxo-2-phenylquinazolin-3-yl)-3-phenyl-N-(phenylcarbamothioyl)propanamide |
InChI |
InChI=1S/C30H24N4O2S/c35-28(33-30(37)31-23-16-8-3-9-17-23)26(20-21-12-4-1-5-13-21)34-27(22-14-6-2-7-15-22)32-25-19-11-10-18-24(25)29(34)36/h1-19,26H,20H2,(H2,31,33,35,37) |
Clé InChI |
DNDJIRHDESDVCV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NC(=S)NC2=CC=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


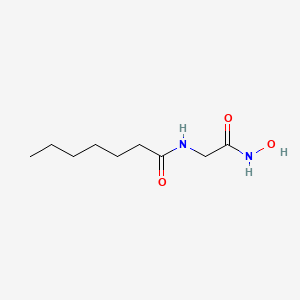

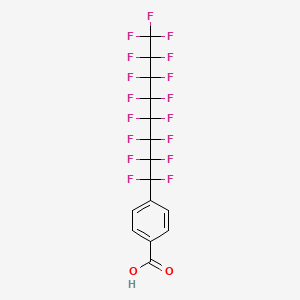
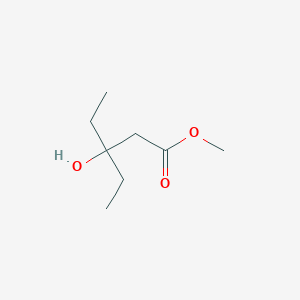
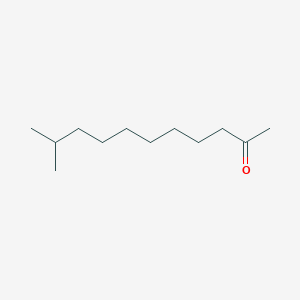
![[(E)-(1-amino-2,2,2-trichloroethylidene)amino] N-(4-ethoxyphenyl)carbamate](/img/structure/B14458002.png)
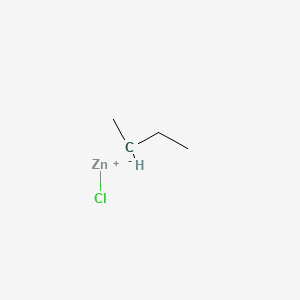
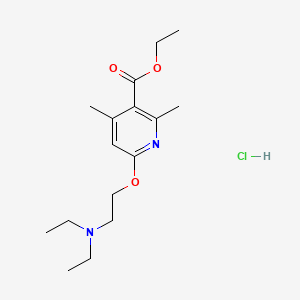
![Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14458013.png)
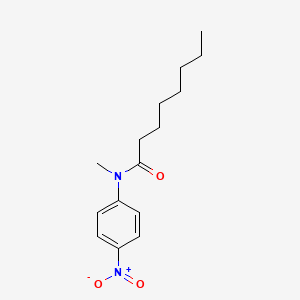
![2-Oxa-spiro[4.5]dec-8-ene-1,7-dione, 4,6-dihydroxy-3,10-dimethyl-](/img/structure/B14458022.png)
